molecular formula C25H26ClN7O2 B2859626 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1172464-51-5

2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2859626
CAS No.: 1172464-51-5
M. Wt: 491.98
InChI Key: FYOTYRHEYFKJOT-UHFFFAOYSA-N
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Description

2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H26ClN7O2 and its molecular weight is 491.98. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS Number: 1172324-85-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClN7O2C_{23}H_{21}ClN_7O_2, with a molecular weight of approximately 498.4 g/mol. The structural complexity arises from its multi-functional groups, which are believed to contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H21ClN7O2
Molecular Weight498.4 g/mol
CAS Number1172324-85-4

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole and pyrazole classes exhibit notable antimicrobial properties. In studies evaluating similar compounds, moderate to strong antibacterial activity was observed against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The specific activity of the compound remains to be fully elucidated, but its structural analogs suggest potential efficacy in combating bacterial infections.

Enzyme Inhibition

Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, studies demonstrated that certain derivatives exhibited strong inhibitory effects on AChE, which is critical in neuropharmacology for treating conditions like Alzheimer's disease . The potential for this compound to act as an enzyme inhibitor warrants further investigation.

The biological mechanisms underlying the activity of this compound may involve multiple pathways:

  • Signaling Pathways : Activation of pathways such as MAPK/ERK and AKT signaling has been noted in related compounds . These pathways are crucial for cellular responses including proliferation and survival.
  • Protein Interactions : The compound may interact with various proteins, potentially modulating their activity. For example, it could affect the phosphorylation state of proteins involved in cell signaling .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating compounds similar to the one . For example:

  • A study reported on a series of oxadiazole derivatives that demonstrated significant antibacterial activity and enzyme inhibition .
  • Another investigation into the structure-activity relationship (SAR) highlighted how modifications to the phenyl groups affected biological activity, emphasizing the importance of molecular structure in drug design .

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O2/c1-4-13-28-24-20(25-30-23(32-35-25)17-9-11-18(26)12-10-17)22(27)33(31-24)14-19(34)29-21-15(3)7-6-8-16(21)5-2/h4,6-12H,1,5,13-14,27H2,2-3H3,(H,28,31)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOTYRHEYFKJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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